molecular formula C7H16N2 B14912901 4-Methylazepan-4-amine

4-Methylazepan-4-amine

Cat. No.: B14912901
M. Wt: 128.22 g/mol
InChI Key: RLNZSYKJNYUORJ-UHFFFAOYSA-N
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Description

4-Methylazepan-4-amine is a seven-membered azepane ring derivative with a methyl group substituted at the 4-position of the ring and an amine functional group at the same position. This structural configuration confers unique physicochemical properties, such as enhanced ring strain modulation and stereochemical flexibility, making it a valuable intermediate in pharmaceutical synthesis and enzymology studies.

Properties

IUPAC Name

4-methylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)3-2-5-9-6-4-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNZSYKJNYUORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylazepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-chloro-4-methylazepane with ammonia can yield this compound. Another method involves the reduction of 4-methylazepan-4-nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylazepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methylazepan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biological processes involving amines.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylazepan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences and similarities between 4-Methylazepan-4-amine and its analogues:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Applications/Properties References
This compound C₇H₁₆N₂ ~128.22 (inferred) Methyl at C4, amine at C4 Enzymatic synthesis intermediate
N-Methylazepan-4-amine C₇H₁₆N₂ 128.22 Methyl at N1, amine at C4 Research chemical; unlisted hazards
1-Benzylazepan-4-amine C₁₃H₂₀N₂ 204.31 Benzyl at N1, amine at C4 Pharmacological research (e.g., receptor studies)
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Oxane ring, cyclobutylmethyl at C4 R&D applications; low hazard
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride C₇H₁₈Cl₂N₂O 217.14 Oxazepane ring, methyl at C4, hydrochloride salt Drug synthesis (enhanced solubility)
Key Observations:
  • Ring Type : Azepane (saturated 7-membered nitrogen ring) vs. oxazepane (7-membered ring with oxygen) . The oxazepane variant introduces polarity, altering solubility and hydrogen-bonding capacity.
  • Substituent Effects: N-Methyl vs. C4-Methyl: N-Methylazepan-4-amine () has reduced steric hindrance at the ring carbon but increased basicity at the nitrogen. Salt Forms: The hydrochloride salt in improves stability and aqueous solubility compared to free bases.

Pharmacological and Industrial Relevance

  • Drug Intermediates : The oxazepane derivative () is prioritized in medicinal chemistry for its balanced solubility and stability.

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